molecular formula C25H26BrN B8244241 N-diphenylmethylene-2,6-diisopropyl-4-bromoaniline

N-diphenylmethylene-2,6-diisopropyl-4-bromoaniline

Cat. No. B8244241
M. Wt: 420.4 g/mol
InChI Key: SVQNTLXITUGLRN-UHFFFAOYSA-N
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Patent
US07244805B2

Procedure details

40.7 g (0.195 mol) of tetraethoxysilane and 0.5 mL of sulfuric acid were added to a flask equipped with a distiller, containing 43.9 g (0.169 mol) of 4-bromo-2,6-diisopropylaniline and 24.8 g (0.130 mol) of benzophenone under a nitrogen atmosphere. The mixture was reacted by heating at 160° C. for 2 days while removing formed ethanol using the distiller. After the reaction, the resultant product was cooled to room temperature. Then, 200 mL of 1.0 M aqueous solution of potassium hydroxide was added to the resultant product and stirred for 10 minutes to obtain yellow precipitates. The obtained precipitates were filtered off and dissolved in 300 mL of ethyl acetate, and then dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure to obtain a yellow solid. Then, the yellow solid was recrystallized in hexane at −20° C. to obtain 42 g of N-diphenylmethylene-2,6-diisopropyl-4-bromoaniline compound.
Quantity
40.7 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step Two
Quantity
24.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[Si](OCC)(OCC)OCC)C.S(=O)(=O)(O)O.[Br:19][C:20]1[CH:26]=[C:25]([CH:27]([CH3:29])[CH3:28])[C:23]([NH2:24])=[C:22]([CH:30]([CH3:32])[CH3:31])[CH:21]=1.[C:33]([C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)(=O)[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.[OH-].[K+]>>[C:34]1([C:33]([C:41]2[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=2)=[N:24][C:23]2[C:25]([CH:27]([CH3:28])[CH3:29])=[CH:26][C:20]([Br:19])=[CH:21][C:22]=2[CH:30]([CH3:32])[CH3:31])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1 |f:4.5|

Inputs

Step One
Name
Quantity
40.7 g
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)OCC
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
43.9 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)C(C)C)C(C)C
Name
Quantity
24.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Three
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a distiller
CUSTOM
Type
CUSTOM
Details
The mixture was reacted
CUSTOM
Type
CUSTOM
Details
while removing
CUSTOM
Type
CUSTOM
Details
formed ethanol using the distiller
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
to obtain yellow precipitates
CUSTOM
Type
CUSTOM
Details
The obtained precipitates
FILTRATION
Type
FILTRATION
Details
were filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 300 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a yellow solid
CUSTOM
Type
CUSTOM
Details
Then, the yellow solid was recrystallized in hexane at −20° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=NC1=C(C=C(C=C1C(C)C)Br)C(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.